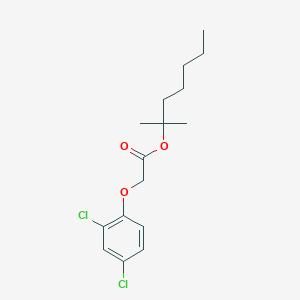
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a butan-2-yl formate ester linked to a 3,5-dihydroxy-2-methylphenyl moiety. The presence of hydroxyl groups and the formate ester makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate typically involves the esterification of (2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-ol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include formic acid, formic anhydride, or formyl chloride, and the reaction may be catalyzed by sulfuric acid or other strong acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formate ester can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3,5-dihydroxy-2-methylbenzaldehyde or 3,5-dihydroxy-2-methylbenzoic acid.
Reduction: Formation of (2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the formate ester can undergo hydrolysis to release formic acid, which may further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate is unique due to its specific stereochemistry and the presence of both hydroxyl and formate ester groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
412332-88-8 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
[(2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-yl] formate |
InChI |
InChI=1S/C12H16O4/c1-7(9(3)16-6-13)11-4-10(14)5-12(15)8(11)2/h4-7,9,14-15H,1-3H3/t7-,9-/m1/s1 |
Clé InChI |
XUZKAVLWQWBRNE-VXNVDRBHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1O)O)[C@H](C)[C@@H](C)OC=O |
SMILES canonique |
CC1=C(C=C(C=C1O)O)C(C)C(C)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


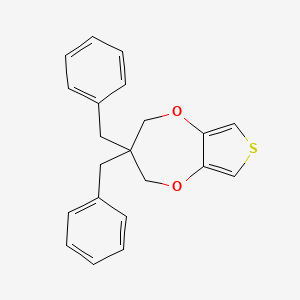
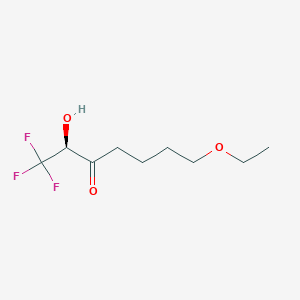
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
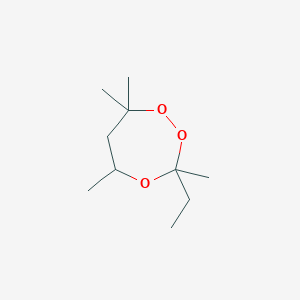
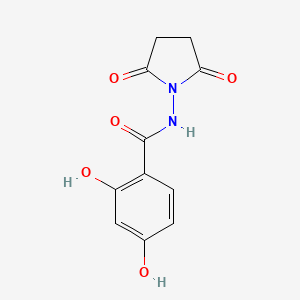
![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
